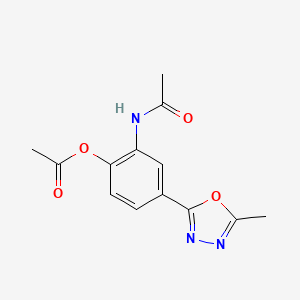![molecular formula C13H10BrN7S B11049668 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049668.png)
6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains multiple nitrogen and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1,3-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of 4-bromoacetophenone with hydrazine hydrate in the presence of a suitable catalyst.
Formation of the Triazole Ring: The next step involves the formation of the triazole ring. This can be done by reacting the pyrazole derivative with thiosemicarbazide under acidic conditions to form the triazole-thiadiazole core.
Introduction of the Pyridine Ring: The final step involves the introduction of the pyridine ring. This can be achieved through a coupling reaction between the triazole-thiadiazole core and a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
反応の種類
酸化: この化合物は、特にピラゾール環とトリアゾール環で酸化反応を起こす可能性があります。
還元: 還元反応は臭素原子で起こり、水素化誘導体の形成につながる可能性があります。
置換: ピラゾール環の臭素原子は、さまざまな求核剤で置換され、異なる誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどがあります。
置換: 一般的な求核剤には、アミン、チオール、アルコキシドなどがあります。
生成される主要な生成物
酸化: 酸素含有官能基が追加された酸化誘導体。
還元: 臭素原子が水素原子に置き換わった水素化誘導体。
置換: さまざまな官能基が臭素原子に置き換わった置換誘導体。
4. 科学研究への応用
化学
化学では、6-(4-ブロモ-1,3-ジメチル-1H-ピラゾール-5-イル)-3-(ピリジン-3-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学では、この化合物は、酵素阻害剤としての可能性について研究されています。特定の酵素と相互作用する能力により、さまざまな病気の標的とする新しい薬物の開発のための候補となっています。
医学
医学では、この化合物は、潜在的な治療薬として有望であることが示されています。そのユニークな構造により、特定の分子標的と相互作用することができ、癌や感染症などの病気の治療のための候補となっています。
産業
産業では、この化合物は、ユニークな特性を持つ新素材の開発に使用できます。金属と安定な錯体を形成する能力により、触媒や材料科学における使用の候補となっています。
科学的研究の応用
Chemistry
In chemistry, 6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new drugs targeting various diseases.
Medicine
In medicine, the compound has shown promise as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and materials science.
作用機序
6-(4-ブロモ-1,3-ジメチル-1H-ピラゾール-5-イル)-3-(ピリジン-3-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素に結合し、その活性を阻害することができ、さまざまな生物学的効果をもたらします。関与する正確な分子標的と経路は、特定の用途と化合物の構造によって異なります。
類似化合物との比較
類似化合物
- 6-(4-クロロ-1,3-ジメチル-1H-ピラゾール-5-イル)-3-(ピリジン-3-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール
- 6-(4-フルオロ-1,3-ジメチル-1H-ピラゾール-5-イル)-3-(ピリジン-3-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール
- 6-(4-メチル-1,3-ジメチル-1H-ピラゾール-5-イル)-3-(ピリジン-3-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール
独自性
6-(4-ブロモ-1,3-ジメチル-1H-ピラゾール-5-イル)-3-(ピリジン-3-イル)[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾールの独自性は、臭素原子の存在にあります。これは、ユニークな化学反応と相互作用を可能にします。これは、新しい材料や治療薬の開発のための貴重な化合物となります。
特性
分子式 |
C13H10BrN7S |
|---|---|
分子量 |
376.24 g/mol |
IUPAC名 |
6-(4-bromo-2,5-dimethylpyrazol-3-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H10BrN7S/c1-7-9(14)10(20(2)18-7)12-19-21-11(16-17-13(21)22-12)8-4-3-5-15-6-8/h3-6H,1-2H3 |
InChIキー |
UDZGHYMZUGWUJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1Br)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11049589.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049594.png)
![5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11049601.png)

![8-Methoxy-4,4-dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11049611.png)
![9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one](/img/structure/B11049612.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11049614.png)
![3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049624.png)
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11049631.png)
![N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide](/img/structure/B11049637.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11049641.png)
![6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione](/img/structure/B11049643.png)
![8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B11049659.png)
![8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one](/img/structure/B11049665.png)
